Sumatriptan-d6 Succinate

Description

Properties

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMUFZNYQJOEI-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662198 | |

| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215621-31-0 | |

| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of Sumatriptan-d6 Succinate in Quantitative Bioanalysis

Executive Summary

This technical guide provides an in-depth exploration of Sumatriptan-d6 Succinate, focusing on its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the core principles of Isotope Dilution Mass Spectrometry (IDMS) and its application in pharmacokinetic, bioequivalence, and metabolic studies of Sumatriptan. We will detail a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data analysis, grounded in established regulatory standards. The causality behind experimental choices, quality control considerations, and the inherent advantages of using a deuterated standard are explained to ensure robust, reproducible, and accurate quantification of Sumatriptan in complex biological matrices.

Introduction: The Analytical Challenge of Sumatriptan

Sumatriptan is a potent and selective 5-HT1B/1D receptor agonist, widely prescribed for the acute treatment of migraine and cluster headaches.[1][2] Its therapeutic mechanism involves the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[3][4][5] To characterize its efficacy and safety profile, researchers must accurately measure its concentration in biological fluids like plasma. However, oral administration of Sumatriptan results in low bioavailability (around 15%) due to significant first-pass metabolism, leading to low circulating concentrations.[3][6][7] This presents a significant analytical challenge, demanding highly sensitive and specific quantification methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose.[8][9] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during extraction, instrument variability, and matrix effects—where components in the biological sample suppress or enhance the ionization of the target analyte.[10][11] To correct for these potential errors, a suitable internal standard (IS) is indispensable.[12][13]

The Gold Standard: Isotope Dilution and the Role of Sumatriptan-d6

The most effective strategy to mitigate analytical variability is Isotope Dilution Mass Spectrometry (IDMS).[14][15] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to every sample, standard, and quality control at the very beginning of the workflow.[15][16] The ideal IS is chemically and physically identical to the analyte, ensuring it behaves the same way during every step of the process—extraction, chromatography, and ionization.[16][17]

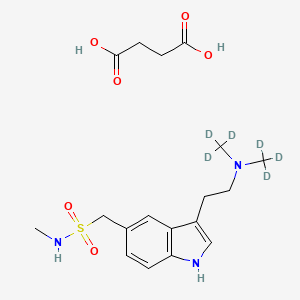

This compound is the preferred SIL-IS for Sumatriptan. In this molecule, six hydrogen atoms on the N-dimethyl group have been replaced with deuterium (²H or D).

Key Advantages of Sumatriptan-d6:

-

Near-Identical Physicochemical Properties: It co-elutes perfectly with Sumatriptan during liquid chromatography.[8]

-

Identical Extraction Recovery and Matrix Effects: Any sample loss or ion suppression/enhancement that affects Sumatriptan will affect Sumatriptan-d6 to the same degree.[8][11]

-

Mass Distinction: It is easily differentiated from the unlabeled Sumatriptan by the mass spectrometer due to its increased mass (6 Daltons heavier).

By measuring the ratio of the MS signal from the analyte (Sumatriptan) to the signal from the IS (Sumatriptan-d6), the method corrects for variations, leading to highly accurate and precise quantification.[18]

Core Application: A Validated LC-MS/MS Workflow for Sumatriptan Quantification

This section outlines a typical, robust workflow for quantifying Sumatriptan in human plasma for pharmacokinetic studies. The method is designed to be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[19][20]

Step-by-Step Experimental Protocol

1. Preparation of Standards and Internal Standard Solution:

-

Prepare a primary stock solution of Sumatriptan and this compound in methanol (e.g., 1 mg/mL).

-

Create a working internal standard spiking solution (e.g., 50 ng/mL Sumatriptan-d6 in 50:50 methanol:water). The concentration is chosen to yield a robust MS signal without being excessively high.

-

Prepare calibration curve standards and quality control (QC) samples by spiking blank, drug-free human plasma with appropriate dilutions of the Sumatriptan stock solution. A typical calibration range is 0.5–50.0 ng/mL.[21][22]

2. Sample Extraction (Liquid-Liquid Extraction - LLE):

-

Aliquot 200 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.

-

Add 50 µL of the Sumatriptan-d6 IS spiking solution to every tube and vortex briefly. Causality: Adding the IS early ensures it tracks the analyte through all subsequent steps.

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to ionize interfering acidic compounds and neutralize Sumatriptan for better extraction into an organic solvent.

-

Add 1 mL of an organic extraction solvent (e.g., tert-Butyl methyl ether).[21]

-

Vortex vigorously for 2 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions:

-

Rationale: Chromatographic separation is crucial to resolve Sumatriptan from other matrix components that could cause ion suppression and interfere with quantification.

| Parameter | Typical Value |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp | 40 °C |

4. Tandem Mass Spectrometry (MS/MS) Detection:

-

Rationale: MS/MS provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pattern (a "transition") for each compound.

-

The instrument is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Sumatriptan | m/z 296.2 | m/z 251.1 | ~20 |

| Sumatriptan-d6 | m/z 302.2 | m/z 257.1 | ~20 |

Note: The specific mass transitions and collision energies should be optimized for the instrument in use. The transitions shown are representative.[22]

Data Analysis and Method Validation

The concentration of Sumatriptan in an unknown sample is determined by calculating its peak area ratio to the Sumatriptan-d6 IS and plotting this value against the linear regression of the calibration curve.

For the method to be considered trustworthy and reliable for regulated studies, it must undergo a full validation as per FDA or EMA guidelines.[20][22] Key validation parameters include:

-

Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.[19]

-

Linearity: The calibration curve must demonstrate a linear response over the defined concentration range (e.g., 0.5-50 ng/mL), typically with a correlation coefficient (r²) > 0.99.[9][23]

-

Accuracy & Precision: The deviation (accuracy) and coefficient of variation (precision) for QC samples at multiple levels should be within ±15% (±20% at the Lower Limit of Quantification).[21]

-

Matrix Effect: Assessed to ensure that different sources of plasma do not cause variable ion suppression or enhancement.

-

Stability: Analyte stability is tested under various conditions (freeze-thaw cycles, bench-top, long-term storage) to ensure sample integrity.

Quality, Procurement, and Troubleshooting

When sourcing this compound, researchers must prioritize two key quality attributes:

-

Chemical Purity: Should be >98% to prevent interference from impurities.

-

Isotopic Purity (Enrichment): Should be ≥98% to ensure a minimal contribution of the unlabeled analyte in the IS material, which could otherwise bias results at very low concentrations.[11]

A common issue in bioanalysis is IS response variability.[12] While Sumatriptan-d6 minimizes many causes, problems can still arise from inconsistent sample preparation or instrument issues. Monitoring the absolute IS peak area across a run is a critical diagnostic tool. A consistent IS response indicates a stable and well-controlled analytical process.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sumatriptan in complex biological matrices. Its use as a stable isotope-labeled internal standard within an Isotope Dilution Mass Spectrometry framework allows researchers to effectively compensate for inevitable analytical variations, from sample extraction to MS detection. By implementing a well-validated LC-MS/MS protocol as described in this guide, scientists in pharmaceutical development and clinical research can generate high-quality, reliable data essential for understanding the pharmacokinetics and clinical performance of Sumatriptan.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- What is the mechanism of Sumatriptan Succinate? (2024, July 17). Patsnap Synapse.

- Sumatriptan: Package Insert / Prescribing Information / MOA. (2025, August 3). Drugs.com.

- Sumatriptan Succinate 6mg/0.5mL: A Comprehensive Clinical Profile for Healthcare Providers. (n.d.). GlobalRx.

- The Science Behind Sumatriptan Succinate: A Powerful Tool Against Migraines. (n.d.). Future Origin.

- Rancic, D., et al. (2013). Development and validation of LC-MS method with electro spray ionization for quantitation of sumatriptan in human plasma. Macedonian Pharmaceutical Bulletin.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Plovput, D., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. Pharmaceuticals (Basel).

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Owen, L. J., et al. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Goadsby, P. J., et al. (2023). Sumatriptan. StatPearls.

- Plovput, D., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. PubMed.

- Bioanalytical Method Validation - Guidance for Industry. (2018, May). FDA.

- Cho, S., et al. (2017). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. Translational and Clinical Pharmacology.

- Shah, J., et al. (2016). Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study. Analytical and Bioanalytical Chemistry.

- Bioanalytical Method Validation Guidance for Industry. (2001). FDA.

- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.

- Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.

- Isotope dilution. (n.d.). Wikipedia.

- Pastorelli, R., et al. (1991). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. Annali dell'Istituto Superiore di Sanità.

- Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- What Is Isotope Dilution Mass Spectrometry? (2025, July 11). Chemistry For Everyone - YouTube.

- Structure of sumatriptan succinate. (n.d.). ResearchGate.

- Shidhaye, S., et al. (n.d.). In vivo bioavailability studies of sumatriptan succinate buccal tablets. PMC - NIH.

- Shidhaye, S., et al. (n.d.). In vivo bioavailability studies of sumatriptan succinate buccal tablets. PubMed.

- Sumatriptan succinate – Knowledge and References. (n.d.). Taylor & Francis.

- Lionetto, L., et al. (n.d.). Sumatriptan succinate : pharmacokinetics of different formulations in clinical practice. PubMed.

Sources

- 1. drugs.com [drugs.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vivo bioavailability studies of sumatriptan succinate buccal tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo bioavailability studies of sumatriptan succinate buccal tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. moca.net.ua [moca.net.ua]

Introduction: The Role of Isotopic Labeling in Bioanalysis

An In-Depth Technical Guide to the Chemical Properties of Sumatriptan-d6 Succinate

Sumatriptan is a potent and selective 5-HT1B/1D receptor agonist, widely utilized in the acute treatment of migraine and cluster headaches.[1][2][3] In the realm of drug development and clinical pharmacokinetics, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard for quantitative mass spectrometry. This compound, the deuterium-labeled analogue of Sumatriptan Succinate, serves this exact purpose.

This guide provides a comprehensive overview of the essential chemical properties of this compound, offering a technical resource for researchers, analytical chemists, and drug development professionals. By understanding its structure, physicochemical characteristics, and analytical behavior, scientists can confidently employ this critical reagent in demanding bioanalytical assays. The incorporation of six deuterium atoms provides a distinct mass shift with negligible impact on chemical properties, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[4][5]

Chemical Identity and Molecular Structure

This compound is the succinate salt of Sumatriptan in which the six hydrogen atoms on the N,N-dimethylamino moiety have been replaced with deuterium.[5][6] This specific labeling is crucial as it provides a stable isotopic signature for mass spectrometric detection without altering the core structure or reactivity of the parent molecule.

The compound is systematically named 1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid.[6][7]

Core Structural Features

-

Indole Core: The foundational bicyclic structure characteristic of tryptamines.

-

Sulfonamide Group: An N-methylmethanesulfonamide group at the 5-position of the indole ring.

-

Deuterated Side Chain: An ethyl side chain at the 3-position, terminating in a di(methyl-d3)amino group. It is this site that confers the isotopic distinction.

-

Succinate Salt: The molecule is supplied as a 1:1 salt with succinic acid to improve its solubility and stability, making it more amenable to formulation and handling.[1][8]

Below is a logical representation of the components forming this compound.

Sources

- 1. Sumatriptan Succinate | C18H27N3O6S | CID 59772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Sumatriptan - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | CAS#:1215621-31-0 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Sumatriptan-d6 Succinate: The Gold Standard Internal Standard in Bioanalysis—A Mechanistic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. For Sumatriptan, a potent 5-HT receptor agonist used in the treatment of migraine, precise measurement is critical due to its pharmacokinetic profile, which includes rapid absorption and significant first-pass metabolism.[1][2][3] This guide provides an in-depth technical exploration of Sumatriptan-d6 Succinate's mechanism of action as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the physicochemical principles that establish it as the ideal tool for correcting analytical variability, ensuring the generation of robust, reliable, and reproducible data in regulated bioanalysis.

Introduction: The Analytical Challenge of Sumatriptan

Sumatriptan is a selective serotonin (5-HT) receptor agonist that targets 5-HT1B and 5-HT1D receptors.[4][5] Its therapeutic action involves the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, which are key events in the pathophysiology of migraine headaches.[6][7][8]

The clinical efficacy of Sumatriptan is intrinsically linked to its pharmacokinetic properties. While subcutaneous administration results in high bioavailability (96%), the more common oral route yields a much lower bioavailability of only 14% due to extensive first-pass metabolism, primarily by monoamine oxidase A (MAO-A).[1][3][9] The drug also has a short elimination half-life of approximately two hours.[1][9] This metabolic vulnerability and rapid clearance necessitate highly accurate and precise bioanalytical methods to characterize its concentration-time profile in plasma and other biological fluids.

Quantitative analysis of drugs in complex biological matrices like plasma is fraught with challenges, including:

-

Sample Preparation Variability: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[10]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[11]

-

Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[10][12]

To overcome these obstacles, the principle of isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled (SIL) internal standard is employed.[13][14][15] this compound is the quintessential example of such a standard for Sumatriptan analysis.

The Core Mechanism: How Sumatriptan-d6 Functions as an Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the analytical process.[16][17] Its purpose is to normalize the analytical response of the target analyte. The ideal IS is a stable isotope-labeled analog of the analyte, as it exhibits nearly identical chemical and physical properties.[16][18]

Sumatriptan-d6 is a deuterated form of Sumatriptan, where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification is the key to its function, which is predicated on the following principles:

Physicochemical Mimicry and Co-elution

The substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity, pKa, and overall chemical structure. Consequently, Sumatriptan-d6 behaves almost identically to Sumatriptan throughout the entire analytical workflow.

-

Extraction Recovery: It mirrors the extraction efficiency of the analyte. If a certain percentage of Sumatriptan is lost during a protein precipitation or liquid-liquid extraction step, the same percentage of Sumatriptan-d6 will be lost.

-

Chromatographic Behavior: It co-elutes with Sumatriptan in reversed-phase liquid chromatography. This is a critical requirement, as it ensures that both compounds experience the same matrix effects at the same time.[18][19]

Correction for Matrix Effects and Ionization Variability

Matrix effects are a significant source of error in LC-MS/MS bioanalysis.[11] Because Sumatriptan-d6 co-elutes with Sumatriptan, it enters the mass spectrometer's ion source simultaneously. Any ion suppression or enhancement caused by endogenous matrix components will affect both the analyte and the internal standard to the same degree.[19]

The Principle of Isotope Dilution

The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area (Analyte Area / IS Area).[13] A known, constant amount of Sumatriptan-d6 is added to every sample. This "dilutes" the natural isotopes of the analyte with the stable isotope of the internal standard.[20]

Because both compounds are affected proportionally by analytical variability, their ratio remains constant and directly proportional to the analyte's concentration. This relationship forms the basis of the calibration curve and allows for the accurate determination of the analyte's concentration in unknown samples.

Diagram 1: The Principle of Isotope Dilution Mass Spectrometry

Caption: Isotope dilution corrects for signal variability.

Experimental Protocol: A Validated Bioanalytical Workflow

A robust bioanalytical method is self-validating.[21] The protocol described below follows standards outlined in regulatory guidance, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[21][22]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions for Sumatriptan Succinate and this compound in a suitable solvent (e.g., methanol). Causality: Using separate stock solutions for calibration standards and quality controls is a regulatory requirement to prevent bias and ensure an accurate assessment of the method's performance.[21]

-

Working Solutions: Prepare serial dilutions of the Sumatriptan stock solution to create working solutions for spiking calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 100 µL of blank plasma in a microcentrifuge tube, add 10 µL of the appropriate Sumatriptan working solution (or blank solvent for a double blank sample). For all samples except the double blank, add 10 µL of the Sumatriptan-d6 IS working solution. Causality: The IS must be added at the earliest stage to account for variability in all subsequent steps.[12]

-

Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Diagram 2: Bioanalytical Workflow Using an Internal Standard

Caption: Standard workflow for quantitative bioanalysis.

LC-MS/MS Parameters

The following are typical parameters for the analysis. Actual parameters must be optimized in the laboratory.

| Parameter | Setting |

| LC System | UPLC/HPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Sumatriptan | 296.1 | 58.1 | 25 |

| Sumatriptan-d6 | 302.1 | 64.1 | 25 |

Note: These values are illustrative and require empirical optimization.

Trustworthiness: A Self-Validating System

The use of Sumatriptan-d6 provides an intrinsic quality check for the assay. Regulatory agencies recommend monitoring the internal standard response across all samples in an analytical run.[23] Consistent IS response indicates a stable and well-controlled analytical process. Significant variability (e.g., responses less than 50% or greater than 150% of the mean) can signal issues such as inconsistent extraction, injection errors, or severe matrix effects, prompting investigation.[16] This continuous monitoring ensures the integrity and reliability of the reported concentration data.

Diagram 3: Chemical Structures

Caption: Structures of Sumatriptan and its deuterated analog.

Conclusion

This compound is not merely a reagent; it is an integral component of a robust analytical system designed to produce high-quality data for drug development and clinical research. Its mechanism of action as an internal standard is rooted in the fundamental principles of isotope dilution and physicochemical mimicry. By co-eluting with the analyte and responding identically to variations in sample preparation and instrument conditions, it allows the ratio of analyte-to-internal standard signals to serve as a stable, reliable measure of concentration. This elegant solution to the inherent complexities of bioanalysis solidifies the role of stable isotope-labeled internal standards as an indispensable tool for ensuring scientific integrity and meeting stringent regulatory expectations.

References

-

Humphrey, P. P., & Goadsby, P. J. (1994). The mode of action of sumatriptan is vascular? A debate. Cephalalgia, 14(6), 401-410. [Link]

-

Lionetto, L., et al. (2012). Sumatriptan succinate: pharmacokinetics of different formulations in clinical practice. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1477-1487. [Link]

-

Patel, K., & Singh, H. (2023). Sumatriptan. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024). Sumatriptan. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358, Sumatriptan. [Link]

-

Patsnap. (2024). What is the mechanism of Sumatriptan Succinate? Patsnap Synapse. [Link]

-

Fowler, P. A., et al. (1991). Sumatriptan clinical pharmacokinetics. Clinical Pharmacokinetics, 20(6), 467-480. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Ojemaye, M. O., & Petrik, J. (2019). A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Journal of Pharmaceutical and Allied Sciences, 16(1), 2821-2828. [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-152. [Link]

-

Scott, A. K. (1995). Single dose pharmacokinetics of sumatriptan. Cephalalgia, 15(S14), 15-18. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

-

Tfelt-Hansen, P., & Hougaard, A. (2012). Sumatriptan: a review of its pharmacokinetics, pharmacodynamics and efficacy in the acute treatment of migraine. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1335-1344. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Das, B., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

-

Britannica. (n.d.). Isotope dilution. Britannica. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Wikipedia contributors. (2024). Isotope dilution. Wikipedia. [Link]

-

U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

-

Varlam, C., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Link]

-

U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

-

Apotex Inc. (2016). Product Monograph: SUMATRIPTAN. [Link]

-

U.S. National Library of Medicine. (n.d.). DailyMed - SUMATRIPTAN SUCCINATE tablet. [Link]

-

Drugs.com. (n.d.). Sumatriptan: Package Insert / Prescribing Information / MOA. [Link]

-

Derry, C. J., et al. (2014). Sumatriptan (all routes of administration) for acute migraine attacks in adults - overview of Cochrane reviews. Cochrane Database of Systematic Reviews, (5), CD009108. [Link]

Sources

- 1. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Sumatriptan - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]

- 8. Sumatriptan (all routes of administration) for acute migraine attacks in adults ‐ overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. youtube.com [youtube.com]

- 13. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 14. osti.gov [osti.gov]

- 15. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 16. biopharmaservices.com [biopharmaservices.com]

- 17. researchgate.net [researchgate.net]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. texilajournal.com [texilajournal.com]

- 20. Isotope dilution - Wikipedia [en.wikipedia.org]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. youtube.com [youtube.com]

Physical and chemical properties of Sumatriptan-d6 Succinate

An In-Depth Technical Guide to Sumatriptan-d6 Succinate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and application of this compound. As the stable isotope-labeled (SIL) analogue of the potent anti-migraine agent Sumatriptan Succinate, this molecule is an indispensable tool in modern pharmaceutical research, particularly in pharmacokinetic (PK) and bioequivalence studies. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into its practical use and underlying scientific principles.

Chemical Identity and Molecular Structure

Sumatriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes, which mediate vasoconstriction of cranial blood vessels.[1] Its deuterated form, Sumatriptan-d6, incorporates six deuterium atoms on the two methyl groups of the terminal amine. This substitution renders the molecule chemically identical to Sumatriptan in terms of reactivity and receptor affinity but distinguishable by its increased mass.

A critical point of clarification for researchers is the existence of different salt forms and corresponding identifiers for this compound. The stoichiometry of the Sumatriptan-d6 base to succinic acid can vary, leading to different molecular weights and CAS numbers. The two most commonly encountered forms are the 1:1 and 2:1 salts.

| Property | This compound (1:1) | This compound (2:1) |

| Synonyms | GR 43175C-d6 | 3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)[2] |

| CAS Number | 1215621-31-0[3] | 1397195-80-0[2][4] |

| Molecular Formula | C18H21D6N3O6S[3] | C14H15D6N3O2S • ½C4H6O4[2] |

| Molecular Weight | 419.53 g/mol [3] | 360.4 g/mol [2] |

| Stoichiometry | 1 Mole Sumatriptan-d6 : 1 Mole Succinic Acid | 2 Moles Sumatriptan-d6 : 1 Mole Succinic Acid |

It is imperative for researchers to verify the specific CAS number and stoichiometry from the supplier's certificate of analysis to ensure accurate experimental design and calculation.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| Appearance | Off-White to White Solid | [5] |

| Purity | ≥99% deuterated forms (d1-d6); ≥99% chemical purity by HPLC | [2] |

| Solubility | Soluble in DMSO. The non-deuterated form is readily soluble in water (101 mg/mL at 20°C). | [2][6] |

| Storage Conditions | -20°C for long-term stability. | [2] |

| Stability | Stable for ≥ 4 years when stored correctly. | [2] |

| Melting Point | 165 - 166 °C (for non-deuterated Sumatriptan Succinate) | [7] |

| pKa | 9.63 (tertiary amine), >12 (sulfonamide) (for non-deuterated form) | [6] |

Conceptual Synthesis and Purification Workflow

The synthesis of this compound follows established synthetic routes for Sumatriptan, with the key modification being the introduction of the deuterium labels via a deuterated reagent. The most logical and widely practiced industrial approach is a variation of the Fischer indole synthesis.[8]

Conceptual Synthesis Pathway:

-

Hydrazine Formation: An appropriate aniline precursor, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, is prepared. This is typically achieved via diazotization of an aniline derivative followed by reduction.[8]

-

Fischer Indole Synthesis: The hydrazine is reacted with an aldehyde or ketone equivalent. For Sumatriptan, this is 4-(dimethylamino)butyraldehyde or a protected version like its diethyl acetal.[8] This reaction, conducted under acidic conditions with heating, proceeds through a[5][5]-sigmatropic rearrangement to form the core indole ring structure of Sumatriptan.

-

Introduction of Deuterium Labels: The key modification for Sumatriptan-d6 involves a late-stage amination or building the side chain using a deuterated source. A common strategy involves reacting a precursor containing a suitable leaving group (e.g., 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide) with di(methyl-d3)amine . This step directly and efficiently incorporates the six deuterium atoms.[9]

-

Purification of Base: The resulting Sumatriptan-d6 free base is purified, often via recrystallization from a suitable solvent like acetonitrile, to remove unreacted starting materials and side products.[10]

-

Salt Formation: The purified Sumatriptan-d6 base is dissolved in a solvent such as acetone or isopropanol. A stoichiometric amount of succinic acid is added, and the mixture is heated. Upon cooling, this compound precipitates as a crystalline solid, which is then filtered and dried.[10]

Analytical Methodologies and Workflows

Purity and Identity Assessment by RP-HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for verifying the chemical purity of this compound and separating it from potential impurities. The following protocol is a representative method synthesized from validated procedures for Sumatriptan Succinate analysis.[11][12][13]

Expert Insight: The choice of an acidic mobile phase (pH ~2.5-4.0) ensures that the tertiary amine on Sumatriptan is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times on C8 or C18 columns.

Step-by-Step Protocol: Isocratic RP-HPLC Method

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS, Hypersil BDS).[11][12]

-

Mobile Phase: A mixture of aqueous buffer and organic solvent. A common composition is a 80:20 (v/v) ratio of 20mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with orthophosphoric acid) and Acetonitrile.[12]

-

Detection Wavelength: 228 nm.[11]

-

Injection Volume: 20 µL.[12]

-

Column Temperature: Ambient or controlled at 30°C.[11]

-

-

Standard and Sample Preparation:

-

Solvent (Diluent): Mobile phase is recommended as the diluent to ensure peak shape integrity.

-

Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 20-25 µg/mL.[11][12]

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no system contamination.

-

Inject the working standard solution in replicate (n=6) to establish system suitability (checking for retention time RSD, theoretical plates, and tailing factor).

-

Inject the sample solution to be tested.

-

Calculate the purity based on the peak area percentage.

-

Definitive Application: Internal Standard for LC-MS/MS Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][14]

Why a Stable Isotope-Labeled Internal Standard is the Gold Standard:

-

Trustworthiness & Accuracy: Sumatriptan-d6 is chemically identical to the analyte (unlabeled Sumatriptan). Therefore, it co-elutes chromatographically and experiences the same ion suppression or enhancement effects in the mass spectrometer source (matrix effects). It also behaves identically during sample extraction. By calculating the peak area ratio of the analyte to the IS, these sources of variability are effectively normalized, leading to highly accurate and precise quantification.[14]

-

Self-Validation: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) will be mirrored by a proportional loss of the IS. The ratio remains constant, making the method robust and self-validating against procedural inconsistencies.

Typical LC-MS/MS Workflow for Sumatriptan Quantification in Plasma

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the deuterated form is not always available, the handling and safety precautions should be considered identical to those for non-deuterated Sumatriptan Succinate due to their chemical equivalence.

-

Hazard Identification: May cause serious eye damage/irritation. Suspected of damaging fertility or the unborn child.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust formation is likely.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Avoid dust formation. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage as a research chemical, keep at -20°C.[2]

References

-

Development and Validation of an RP-HPLC-UV Method for Analysis of Sumatriptan Succinate in Pharmaceutical Dosage Forms. (2025). ResearchGate. [Link]

-

PubChem. (n.d.). Sumatriptan Succinate. National Center for Biotechnology Information. [Link]

-

RP-HPLC Method Development and validation for estimation of sumatriptan and naproxen in spiked human plasma. (n.d.). ResearchGate. [Link]

-

A simple validated RP-HPLC method for quantification of sumatriptan succinate in bulk and pharmaceutical dosage form. (n.d.). ijpar. [Link]

-

Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Sumatriptan in Bulk and Pharmaceutical Dosage Form. (2016). Indo American Journal of Pharmaceutical Research. [Link]

-

Rakam Gopi Krishna, et al. (n.d.). RP-HPLC Method for the Determination of Purity of Sumatriptan in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

-

McLoughlin, D. A., et al. (1996). Quantitation of the 5HT1D agonists MK-462 and sumatriptan in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. [Link]

-

PubChem. (n.d.). Sumatriptan. National Center for Biotechnology Information. [Link]

-

Micromedex. (n.d.). SUMATRIPTAN (Systemic). [Link]

-

Lee, H., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. Pharmaceuticals (Basel). [Link]

-

Bhanja, C. (2014). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

-

Kim, H., et al. (2017). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. Journal of Pharmaceutical Investigation. [Link]

-

KoreaMed Synapse. (2017). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy. [Link]

-

Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research. [Link]

-

Lee, H., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. PubMed. [Link]

-

Organic Chemistry (Indoles, Diazotation). (2021). Sumatriptan Synthesis Explained. YouTube. [Link]

- DR. REDDY'S LABORATORIES LIMITED. (2003). 3-22-(Dimethylamino) ethyl!-N-methyl-1H-indole-5-methanesulfonamide and the Succinate Thereof.

-

ResearchGate. (n.d.). Sumatriptan synthesis by Glaxo. [Link]

Sources

- 1. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Sumatriptan-d6 (succinate) | CAS 1397195-80-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Sumatriptan succinate | 103628-48-4 [chemicalbook.com]

- 6. simsrc.edu.in [simsrc.edu.in]

- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ajpamc.com [ajpamc.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. ijpar.com [ijpar.com]

- 12. japsonline.com [japsonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sumatriptan-d6 Succinate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Sumatriptan-d6 Succinate, a critical tool in pharmacokinetic and bioanalytical studies. We will delve into its chemical properties, the significance of its deuteration, and its practical application as an internal standard in mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this stable isotope-labeled standard.

Introduction: The Role of Stable Isotope-Labeled Standards in Drug Analysis

In modern drug development, the precise quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The accuracy of LC-MS quantification relies heavily on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards. By incorporating heavy isotopes like deuterium (²H or D), the molecular weight of the compound is increased without significantly altering its chemical and physical properties. This allows the IS to be distinguished from the unlabeled drug by the mass spectrometer while behaving almost identically during chromatographic separation and ionization.

Sumatriptan is a widely used medication for the treatment of migraine and cluster headaches. It is a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] The development of robust analytical methods for sumatriptan is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This compound serves as the indispensable internal standard for these applications.

Physicochemical Properties: Understanding the Different Forms of this compound

A critical point of clarification for researchers is the existence of two common salt forms of this compound, each with a distinct CAS number and molecular weight. This distinction is crucial for accurate preparation of standard solutions and interpretation of analytical data.

The two forms arise from the stoichiometry of the reaction between Sumatriptan-d6 and succinic acid:

-

This compound (1:1 salt): This form consists of one molecule of Sumatriptan-d6 complexed with one molecule of succinic acid.

-

Sumatriptan-d6 Hemisuccinate (2:1 salt): This form consists of two molecules of Sumatriptan-d6 complexed with one molecule of succinic acid.

The table below summarizes the key properties of these two forms:

| Property | This compound (1:1) | Sumatriptan-d6 Hemisuccinate (2:1) |

| CAS Number | 1215621-31-0[2][3][4] | 1397195-80-0[1][5] |

| Molecular Formula | C₁₈H₂₁D₆N₃O₆S[2][3][4] | C₁₄H₁₅D₆N₃O₂S • ½C₄H₆O₄[1][5] |

| Molecular Weight | 419.53 g/mol [2][3] | 360.4 g/mol [1][5] |

It is imperative for researchers to verify the specific form they have procured by checking the Certificate of Analysis (CoA) provided by the supplier. This will ensure the correct molecular weight is used for all calculations.

Synthesis and Characterization of this compound

The synthesis of this compound involves the introduction of six deuterium atoms into the sumatriptan molecule. This is typically achieved by using deuterated reagents in the final steps of the synthesis of the sumatriptan free base. The deuteration is strategically placed on the two methyl groups of the dimethylaminoethyl side chain. This position is chosen because it is metabolically stable and less likely to undergo exchange with protons from the surrounding environment, ensuring the isotopic purity of the standard.

Following the synthesis of the deuterated free base, the succinate salt is formed by reacting it with the appropriate stoichiometric amount of succinic acid (either a 1:1 or 2:1 molar ratio) in a suitable solvent.

Characterization of the final product is essential to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the molecule. The absence of proton signals at the positions of deuteration in the ¹H-NMR spectrum confirms the successful incorporation of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the deuterated compound, providing further evidence of successful deuteration and isotopic purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule and to confirm the salt formation by observing the characteristic peaks of the succinate counter-ion.

-

Certificate of Analysis (CoA): The CoA from the supplier provides crucial information on the chemical purity (typically determined by HPLC), isotopic purity (the percentage of the deuterated form versus the unlabeled and partially labeled forms), and other relevant analytical data.

Application as an Internal Standard in LC-MS Bioanalysis

This compound is primarily used as an internal standard for the quantification of sumatriptan in biological matrices such as plasma and serum. The following is a general protocol outlining its use in a typical LC-MS/MS bioanalytical method.

Experimental Protocol: Quantification of Sumatriptan in Human Plasma

Objective: To determine the concentration of sumatriptan in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

Sumatriptan reference standard

-

This compound (ensure the correct form is used for molecular weight calculations)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of sumatriptan and this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of sumatriptan.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of plasma sample (e.g., 100 µL), add the internal standard solution (this compound) at a fixed concentration.

-

Perform sample clean-up to remove proteins and other interfering substances. This can be achieved by:

-

Protein Precipitation (PPT): Add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

-

Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

-

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both sumatriptan and Sumatriptan-d6. For example:

-

Sumatriptan: m/z 296.1 → 58.1

-

Sumatriptan-d6: m/z 302.1 → 64.1

-

-

Optimize instrumental parameters such as declustering potential, collision energy, and source temperature.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both sumatriptan and Sumatriptan-d6.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of sumatriptan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of sumatriptan. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data. A thorough understanding of its different salt forms, as distinguished by their CAS numbers and molecular weights, is crucial for its correct application. The detailed protocol provided in this guide serves as a robust starting point for the development and validation of LC-MS/MS methods for sumatriptan quantification, ultimately contributing to a better understanding of its pharmacology and clinical efficacy.

References

-

ChemSrc. This compound (CAS#:1215621-31-0). [Link]

Sources

A Researcher's Comprehensive Guide to Sumatriptan-d6 Succinate: From Supplier Selection to Bioanalytical Application

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Sumatriptan-d6 Succinate, a critical tool in pharmacokinetic and bioanalytical studies. We will navigate the commercial landscape to identify reliable suppliers, delve into the stringent requirements for its use as a stable isotope-labeled internal standard (SIL-IS), and provide actionable protocols for its handling, storage, and application in liquid chromatography-mass spectrometry (LC-MS) workflows.

The Critical Role of this compound in Bioanalysis

Sumatriptan is a widely prescribed medication for the acute treatment of migraine headaches, belonging to the triptan class of drugs.[1][2] It functions as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels.[3][4] Accurate quantification of Sumatriptan in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

The 'gold standard' for such quantitative bioanalysis is LC-MS, owing to its high sensitivity and specificity.[5] The robustness of an LC-MS assay is heavily dependent on the use of an appropriate internal standard (IS).[6] A SIL-IS, such as this compound, is the preferred choice as it is chemically identical to the analyte, Sumatriptan.[7] This near-perfect analogy ensures that it co-elutes chromatographically and experiences the same effects of sample preparation, extraction recovery, and ionization variability in the mass spectrometer's source.[6][8] The mass difference, due to the six deuterium atoms, allows the mass spectrometer to distinguish between the analyte and the internal standard, thereby enabling precise and accurate quantification.[9]

The use of a high-quality SIL-IS like this compound is not merely a best practice but a recommendation by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7][10]

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The integrity of your research data is directly linked to the quality of the reference standards you employ. Therefore, a meticulous supplier evaluation process is a non-negotiable first step.

Key Evaluation Criteria

When sourcing this compound, the following parameters are critical:

-

Chemical Purity: This should ideally be ≥98%, ensuring that the signal detected is not from impurities.

-

Isotopic Enrichment: A high isotopic enrichment (typically ≥98%) is crucial to minimize "cross-talk" or interference from the unlabeled analyte.[9]

-

Certificate of Analysis (CoA): A comprehensive CoA is a testament to a supplier's quality control. It should detail the chemical purity (determined by a method like HPLC or NMR), isotopic enrichment (determined by mass spectrometry), and identity confirmation (e.g., by ¹H-NMR and MS).

-

Documentation: Availability of a Safety Data Sheet (SDS) is mandatory for safe handling.

-

Reputation and Traceability: Established suppliers with a history of providing high-quality certified reference materials are generally more reliable.

The following diagram illustrates a logical workflow for the supplier and lot selection process.

Comparison of Commercial Suppliers

The table below summarizes the information available from prominent suppliers of this compound for research purposes. Note: Availability and specifications are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Documentation Highlights |

| LGC Standards | This compound | 1215621-31-0 | C₁₄H₁₅D₆N₃O₂S · C₄H₆O₄ | 419.53 | Provides a Certificate of Analysis and Safety Data Sheet.[11] |

| Cayman Chemical | Sumatriptan-d6 (succinate) | 1215621-31-0 | C₁₄H₁₅D₆N₃O₂S · C₄H₆O₄ | 419.5 | Offers labeled versions of Sumatriptan Succinate.[12] |

| MedChemExpress | This compound | 1215621-31-0 | Not explicitly listed | Not explicitly listed | States it is the deuterium-labeled Sumatriptan succinate for research use.[13] |

| TLC Pharmaceutical Standards | Sumatriptan-d6 Hemisuccinate | 1397195-80-0 | C₁₄H₁₅D₆N₃O₂S · 0.5 C₄H₆O₄ | Not explicitly listed | Lists an alternate CAS for the free base (1020764-38-8).[14] |

Protocol for Handling, Storage, and Solution Preparation

The integrity of deuterated compounds can be compromised by improper handling, primarily through isotopic exchange with atmospheric moisture.[15][16] Adherence to strict protocols is essential.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) before handling.[17] Standard PPE includes a lab coat, safety glasses, and chemical-resistant gloves.

-

Environment: Handle the solid compound in a controlled environment, such as a glove box with an inert atmosphere (e.g., argon or dry nitrogen), to minimize exposure to moisture.[17][18]

-

Long-Term Storage: Store this compound solid in a tightly sealed vial, preferably in a desiccator, at the temperature recommended by the supplier (often ambient or refrigerated).[17][19] Protect from light.

Step-by-Step Solution Preparation Protocol

This protocol describes the preparation of a 1 mg/mL primary stock solution and a 10 µg/mL working solution.

Materials:

-

This compound solid

-

Anhydrous, HPLC-grade methanol

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated pipettes

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of the solid compound using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.75 mL of anhydrous methanol, vortex briefly to dissolve, and then bring the volume to the 1 mL mark with methanol. This is your 1 mg/mL Primary Stock Solution .

-

Storage of Stock: Transfer the stock solution to a clearly labeled amber vial with a PTFE-lined cap. Store at -20°C or as recommended by the supplier.

-

Working Solution Preparation: To prepare a 10 µg/mL Working Solution , pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. Dilute to the mark with your initial mobile phase solvent (e.g., 50:50 methanol:water).

-

Working Solution Storage: Store the working solution under the same conditions as the stock solution. It is advisable to prepare fresh working solutions regularly.[20]

Application in a Bioanalytical LC-MS/MS Workflow

This compound is integral to quantifying Sumatriptan in biological samples like plasma or serum. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

The diagram below outlines a typical bioanalytical workflow incorporating the internal standard.

Causality in the Workflow

-

Early Spiking: The internal standard is added at the very beginning of the sample preparation process.[21] This is a self-validating step; any loss of analyte during the subsequent extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the chemically identical internal standard. The ratio of their signals, which is the basis for quantification, remains constant.

-

Co-elution: Because the deuterium substitution has a negligible effect on polarity, Sumatriptan and Sumatriptan-d6 co-elute from the HPLC column.[6] This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement). The internal standard's response directly compensates for these variations.[9]

-

Mass-Based Detection: A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of specificity. It first selects for the precursor ion (Q1) and then for a specific product ion (Q3) after fragmentation. The mass shift of +6 amu for Sumatriptan-d6 allows for distinct MRM transitions for the analyte and the internal standard, preventing signal overlap.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sumatriptan in complex biological matrices. Its efficacy, however, is contingent on the procurement of high-purity material from reputable suppliers and its correct handling, storage, and application. By following the structured approach to supplier validation and adhering to the detailed protocols outlined in this guide, researchers can ensure the generation of reliable, reproducible, and defensible data that meets the stringent requirements of both scientific inquiry and regulatory scrutiny.[7][10]

References

- BenchChem. (n.d.). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- LGC Standards. (n.d.). This compound.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- BenchChem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.

- BenchChem. (n.d.). A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation.

- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.

- LKT Labs. (n.d.). Sumatriptan Succinate.

- ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?.

- MedChemExpress. (n.d.). This compound (GR 43175C-d6).

- Cayman Chemical. (n.d.). Sumatriptan (succinate) (GR 43175C, CAS Number: 103628-48-4).

- Selleck Chemicals. (n.d.). Sumatriptan Succinate.

- Dr. Reddy's Laboratories. (n.d.). Sumatriptan Succinate API Manufacturer and Supplier.

- TLC Pharmaceutical Standards. (n.d.). Sumatriptan-d6 Hemisuccinate.

- Moehs Ibérica. (n.d.). SUMATRIPTAN SUCCINATE.

- Lionetto, L., et al. (n.d.). Sumatriptan succinate: pharmacokinetics of different formulations in clinical practice. PubMed.

Sources

- 1. Sumatriptan Succinate - LKT Labs [lktlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sumatriptan Succinate API Manufacturer and Supplier | CAS 103628-48-4 - Dr. Reddy's [api.drreddys.com]

- 4. Sumatriptan succinate : pharmacokinetics of different formulations in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. aptochem.com [aptochem.com]

- 7. fda.gov [fda.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tlcstandards.com [tlcstandards.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromservis.eu [chromservis.eu]

- 19. moehs.com [moehs.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

Introduction: The Critical Role of a Deuterated Internal Standard

An In-Depth Technical Guide to the Purity and Isotopic Enrichment of Sumatriptan-d6 Succinate

Sumatriptan, a serotonin 5-HT1 receptor agonist, is a widely used medication for the acute treatment of migraine headaches.[1][2] In clinical and preclinical drug development, quantitative bioanalysis—precisely measuring the concentration of a drug in biological matrices—is fundamental. This is often accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of this technique hinges on the use of a stable isotope-labeled internal standard (SIL-IS). This compound, where six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, is the preferred internal standard for the quantification of sumatriptan.[3]

The efficacy of this compound as an internal standard is directly dependent on two critical quality attributes: chemical purity and isotopic enrichment . High chemical purity ensures that no extraneous compounds interfere with the analysis. High isotopic enrichment is crucial to prevent signal overlap, or "crosstalk," between the analyte (Sumatriptan) and the internal standard (Sumatriptan-d6), which could compromise the accuracy of the entire study.[4][5]

This guide provides a comprehensive technical overview of the essential analytical methodologies used to verify the identity, purity, and isotopic integrity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-technique approach provides a robust and self-validating system for quality assessment.

Part 1: Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The first pillar of quality control is to determine the chemical purity of the this compound salt. This involves quantifying the percentage of the desired compound relative to any process-related impurities or degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[6][7][8][9]

The Rationale Behind RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity. Sumatriptan, being a moderately polar molecule containing an indole ring and an alkylamine side chain, interacts well with a nonpolar stationary phase (like C18).[9][10] A polar mobile phase is used to elute the compounds, with more polar impurities eluting earlier and more nonpolar impurities eluting later than the main Sumatriptan-d6 peak. By using a Photodiode Array (PDA) detector, we can obtain UV spectra for each peak, which aids in identification and purity assessment across a range of wavelengths.[10][11]

Experimental Protocol: RP-HPLC Purity Determination

This protocol is a representative method synthesized from established procedures for Sumatriptan analysis.[6][9][10][11][12]

-

Chromatographic System:

-

Column: C18 ODS Inertsil (250 x 4.6 mm, 5 µm particle size).[6][10]

-

Mobile Phase: A filtered and degassed mixture of Buffer:Acetonitrile:Methanol (80:10:10, v/v/v).[6][10][12]

-

Buffer Preparation: Dissolve 1 mL of triethylamine (TEA) in 1000 mL of HPLC-grade water and adjust the pH to 2.5 with orthophosphoric acid (OPA).[10] The TEA acts as an ion-pairing agent, improving the peak shape of the basic Sumatriptan molecule.

-

-

Column Temperature: Ambient or controlled at 30°C.[9]

-

Injection Volume: 20 µL.[10]

-

-

Solution Preparation:

-

Diluent: Mobile phase.

-

Standard Solution (approx. 25 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5 mL of this solution to 20 mL with diluent.

-

Sample Solution (approx. 25 µg/mL): Prepare in the same manner as the Standard Solution using the this compound sample to be tested.

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform six replicate injections of the Standard Solution to establish system suitability.

-

Inject the Sample Solution in duplicate.

-

Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

-

Data Presentation & Interpretation

Table 1: HPLC System Suitability and Purity Acceptance Criteria (based on ICH Guidelines)

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |

| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision and reproducibility of the system.[6] |

| Chemical Purity | ≥ 98.0% | Typical specification for a high-quality analytical standard. |

A high purity value (e.g., >99.5%) confirms that the material is free from significant chemical impurities that could interfere with its use as an internal standard.

Visualization: HPLC Workflow

Caption: Workflow for HPLC purity analysis of this compound.